An In-Depth Technical Guide to the Physical Properties of (1S)-1-(3,4-dimethoxyphenyl)ethanol
An In-Depth Technical Guide to the Physical Properties of (1S)-1-(3,4-dimethoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive examination of the core physical properties of (1S)-1-(3,4-dimethoxyphenyl)ethanol, a chiral secondary alcohol of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of the causality behind property measurements and the critical role of stereochemistry. We present experimental data, detailed protocols for property determination, and an analysis of how molecular structure dictates physical behavior. All data and methodologies are grounded in authoritative references to ensure scientific integrity.
Introduction and Molecular Identity
(1S)-1-(3,4-dimethoxyphenyl)ethanol is a chiral molecule belonging to the benzyl alcohol class.[1] Its structure features a single stereocenter at the carbinol carbon, giving rise to two non-superimposable mirror images, or enantiomers: (1S) and (1R). As a key chiral building block, its utility in asymmetric synthesis is significant, often serving as a precursor for more complex molecules where stereochemistry is crucial.[2][3] The presence of the dimethoxy-substituted phenyl ring and the hydroxyl group defines its chemical reactivity and physical characteristics.
Accurate characterization of its physical properties is paramount for its application, from ensuring the stereochemical purity of a synthesis to developing appropriate formulation and storage protocols. This guide focuses on the defining physical attributes of the (1S)-enantiomer.
Table 1: Chemical Identity of (1S)-1-(3,4-dimethoxyphenyl)ethanol
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)ethanol | [1] |
| Synonyms | (S)-1-(3,4-dimethoxyphenyl)ethan-1-ol | [4] |
| CAS Number | 5653-65-6 (Racemate) | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
Figure 1: 2D Structure of (1S)-1-(3,4-dimethoxyphenyl)ethanol
Stereochemistry and Optical Activity
The most fundamental physical property distinguishing the (1S)-enantiomer from its (1R) counterpart is its interaction with plane-polarized light. This phenomenon, known as optical activity, is the definitive measure of enantiomeric identity and purity.[5] A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, whereas a 50:50 mixture of both enantiomers (a racemic mixture) will exhibit no net rotation.[6]
The direction and magnitude of this rotation are quantified as the specific rotation , a characteristic constant for any chiral compound under defined conditions.[7][8] For (1S)-1-(3,4-dimethoxyphenyl)ethanol, the specific rotation is positive, indicating it is dextrorotatory.
Table 2: Optical Properties of 1-(3,4-dimethoxyphenyl)ethanol Enantiomers
| Property | (1S)-Enantiomer | (1R)-Enantiomer |
| Specific Rotation [α] | +42.7° (c=1.00 in CHCl₃, 25°C, λ=589 nm) | -42.7° (c=1.00 in CHCl₃, 25°C, λ=589 nm) |
| Direction | Dextrorotatory (+) | Levorotatory (-) |
(Note: The value for the (1S)-enantiomer is derived from the experimentally determined value of -42.7° for the (S)-enantiomer, as enantiomers exhibit equal and opposite rotation.)[4][6]
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the standardized procedure for measuring optical rotation using a polarimeter. The trustworthiness of the result relies on meticulous control over concentration, solvent, temperature, path length, and wavelength.
Instrumentation:
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Digital Polarimeter (accurate to ±0.01°)
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Sodium (Na) lamp (D-line, 589 nm)
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1 dm (100 mm) polarimeter cell
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Analytical balance (accurate to ±0.1 mg)
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Volumetric flask (e.g., 10.00 mL, Class A)
Methodology:
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Instrument Calibration: Zero the polarimeter according to the manufacturer's instructions, typically using a cell filled with the pure solvent (Chloroform, HPLC grade).
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Sample Preparation:
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Accurately weigh approximately 100 mg of (1S)-1-(3,4-dimethoxyphenyl)ethanol.
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Quantitatively transfer the solid to a 10.00 mL volumetric flask.
-
Dissolve the sample in chloroform and dilute to the mark. Ensure the solution is homogeneous. This creates a concentration (c) of approximately 1 g/100 mL.
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Measurement:
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Rinse the 1 dm polarimeter cell with a small amount of the prepared solution, then fill it carefully, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the polarimeter and allow the temperature to stabilize at 25°C.
-
Record the observed optical rotation (α_obs). Take at least three readings and average them.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α_obs / (l × c) Where:
-
α_obs = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
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Workflow for Optical Purity Assessment
The following diagram illustrates the workflow for determining the specific rotation and, by extension, the enantiomeric purity of a sample.
Caption: Workflow for Determining Specific Rotation and Enantiomeric Excess.
Thermal and Physical State
The physical appearance and thermal transition points are fundamental properties for material handling, purification, and formulation.
Table 3: Thermal and Physical Properties
| Property | Value | Comments and Causality |
| Appearance | White to light yellow crystalline solid | The color can depend on purity; trace impurities can impart a yellowish hue. |
| Melting Point | 34.0 – 38.0 °C | This relatively low melting point is typical for a small organic molecule with moderate intermolecular forces (hydrogen bonding from the -OH group, dipole-dipole). A sharp melting range (≤1°C) indicates high purity.[9] |
| Boiling Point | Not Determined (Thermally Labile) | Substituted 1-phenylethanols are known to be heat-sensitive.[3] Attempted distillation at atmospheric pressure can lead to dehydration to form a styrene derivative or etherification, making a standard boiling point measurement impractical and unreliable.[3] |
Experimental Protocol: Melting Point Determination
The capillary method is the standard for accurately determining the melting point of a crystalline solid.[9] The protocol's validity hinges on proper sample preparation and a controlled heating rate.
Instrumentation:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
Methodology:
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Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the crystalline solid on a clean, dry surface and finely powder it with a spatula or mortar and pestle. This ensures uniform heat transfer.
-
Tap the open end of a capillary tube into the powder to collect a small amount.
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-
Packing the Sample:
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Invert the tube and tap its sealed end gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long glass pipe onto the benchtop.
-
The final packed sample height should be 2-3 mm for an accurate reading.
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-
Measurement:
-
Place the capillary tube into the heating block of the apparatus.
-
Heat rapidly to about 15-20°C below the expected melting point (approx. 35°C).
-
Decrease the heating rate to 1-2°C per minute. A slow rate is critical to allow the sample and thermometer to be in thermal equilibrium.
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Record the temperature at which the first droplet of liquid appears (T₁).
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Record the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ – T₂.
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Purity and Melting Point Relationship
Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.
Sources
- 1. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 3. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
